molecular formula C15H15N3O2S B12454679 3-methoxy-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide

3-methoxy-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide

Cat. No.: B12454679
M. Wt: 301.4 g/mol
InChI Key: WFPNRMGRYNVBCF-UHFFFAOYSA-N
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Description

3-methoxy-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide is a chemical compound with a complex structure that includes a benzamide core, a methoxy group, and a pyridinylmethyl carbamothioyl moiety

Preparation Methods

The synthesis of 3-methoxy-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The synthetic route may include the following steps:

    Formation of the Benzamide Core: This step involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Pyridinylmethyl Group: The benzamide is then reacted with pyridin-3-ylmethylamine under appropriate conditions to introduce the pyridinylmethyl group.

    Formation of the Carbamothioyl Moiety: Finally, the compound is treated with a thiocarbamoyl chloride to form the carbamothioyl moiety.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-methoxy-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The carbamothioyl moiety can be reduced to form a corresponding amine.

    Substitution: The benzamide core can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-methoxy-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

3-methoxy-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide can be compared with other similar compounds, such as:

    3-methoxy-N-(pyridin-3-ylmethyl)benzamide: This compound lacks the carbamothioyl moiety, which may result in different chemical and biological properties.

    N-(pyridin-3-ylmethyl)benzamide: This compound lacks both the methoxy and carbamothioyl groups, leading to further differences in its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are not observed in its simpler analogs.

Properties

Molecular Formula

C15H15N3O2S

Molecular Weight

301.4 g/mol

IUPAC Name

3-methoxy-N-(pyridin-3-ylmethylcarbamothioyl)benzamide

InChI

InChI=1S/C15H15N3O2S/c1-20-13-6-2-5-12(8-13)14(19)18-15(21)17-10-11-4-3-7-16-9-11/h2-9H,10H2,1H3,(H2,17,18,19,21)

InChI Key

WFPNRMGRYNVBCF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC(=S)NCC2=CN=CC=C2

Origin of Product

United States

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